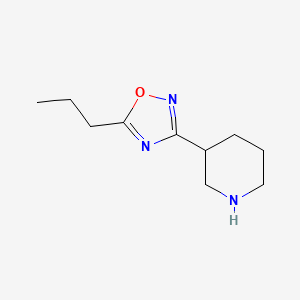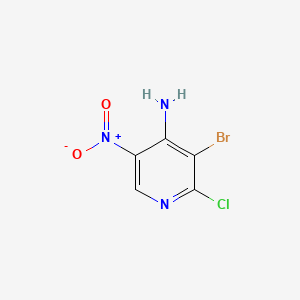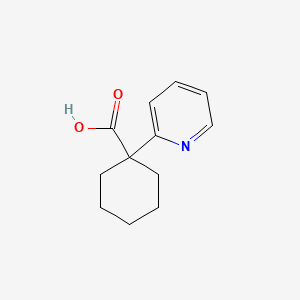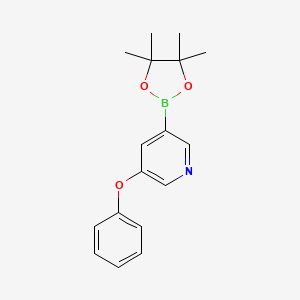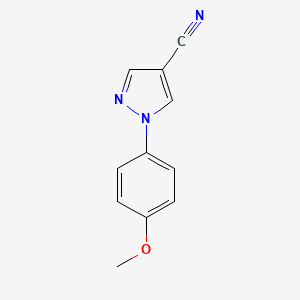
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is a complex chemical compound primarily used in the synthesis of nucleic acids. This compound is notable for its role in the protection and activation of nucleosides during the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential in various fields, including genetic research, diagnostics, and therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the protection of the ribofuranosyl moiety using tert-butyldimethylsilyl (TBDMS) and dimethoxytrityl (DMT) groups. These protecting groups prevent unwanted reactions at specific sites on the ribose sugar.
Protection of Ribose: The ribose sugar is first protected at the 2/’ and 5/’ positions using TBDMS and DMT groups, respectively. This step is crucial to prevent side reactions during subsequent steps.
Formation of Purine Nucleoside: The protected ribose is then coupled with a purine base, typically through a glycosylation reaction, to form the nucleoside.
Isobutyrylation: The amino group on the purine base is then protected with an isobutyryl group to prevent reactions at this site.
Phosphitylation: Finally, the nucleoside is phosphitylated at the 3/’ position using a cyanoethyl (CE) phosphoramidite reagent. This step activates the nucleoside for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and DMT protecting groups under acidic or basic conditions.
Phosphoramidite Coupling: Reaction with other nucleosides to form phosphodiester bonds, facilitated by activators such as tetrazole.
Oxidation: Conversion of phosphite triesters to phosphate triesters using oxidizing agents like iodine.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., trichloroacetic acid) for DMT removal; fluoride ions (e.g., tetrabutylammonium fluoride) for TBDMS removal.
Coupling: Tetrazole or other activators to facilitate the formation of phosphodiester bonds.
Oxidation: Iodine in water or pyridine for the oxidation of phosphite to phosphate.
Major Products
The major products formed from these reactions are oligonucleotides with specific sequences, which are used in various applications such as PCR primers, probes for hybridization, and antisense oligonucleotides for gene silencing.
Scientific Research Applications
2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified nucleotides and oligonucleotides for studying DNA/RNA structure and function.
Biology: Development of probes and primers for genetic analysis, including sequencing and PCR.
Medicine: Creation of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of diagnostic tools and kits for detecting genetic mutations and pathogens.
Mechanism of Action
The compound exerts its effects primarily through its role in the synthesis of oligonucleotides. The phosphoramidite group at the 3/’ position allows for the formation of phosphodiester bonds between nucleotides, enabling the construction of DNA or RNA strands. The protecting groups (TBDMS and DMT) ensure that the nucleoside remains stable and reactive only at the desired sites during synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyrylamino-9-(2/‘-O-methyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-arabinofuranosyl)purine 3/'-CE phospho
Uniqueness
Compared to similar compounds, 2-Isobutyrylamino-9-(2/‘-O-tert-butyldimethylsilyl-5/’-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho offers unique advantages in terms of stability and reactivity. The combination of TBDMS and DMT protecting groups provides enhanced protection against side reactions, while the isobutyrylamino group ensures selective reactivity at the desired sites. This makes it particularly useful in the synthesis of high-fidelity oligonucleotides for research and therapeutic applications.
Properties
CAS No. |
179558-91-9 |
|---|---|
Molecular Formula |
C50H68N7O8PSi |
Molecular Weight |
954.2 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]butanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-13-18-43(58)54-48-52-31-41-46(55-48)56(33-53-41)47-45(65-67(11,12)49(6,7)8)44(64-66(62-30-17-29-51)57(34(2)3)35(4)5)42(63-47)32-61-50(36-19-15-14-16-20-36,37-21-25-39(59-9)26-22-37)38-23-27-40(60-10)28-24-38/h14-16,19-28,31,33-35,42,44-45,47H,13,17-18,30,32H2,1-12H3,(H,52,54,55,58)/t42-,44-,45-,47-,66?/m1/s1 |
InChI Key |
XJRKARXGQAQMRG-KAZSGHHBSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Isomeric SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCC(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B596609.png)
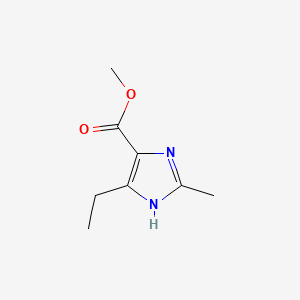
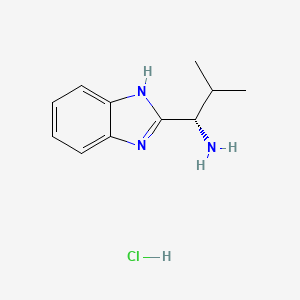
![3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine](/img/structure/B596614.png)
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)
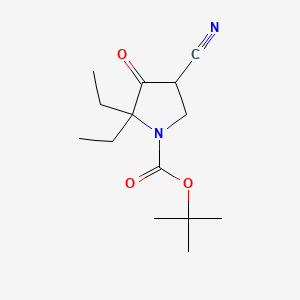
![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
